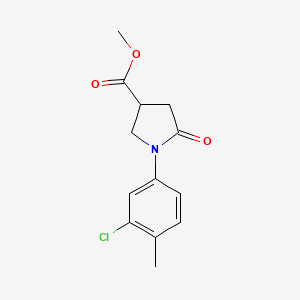
3-Bromo-4-isocyanatothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated thiophene derivatives is well-documented in the literature. For instance, a class of 3,4-diaryl-2,5-dibromothiophenes was synthesized using a one-pot reaction with Br2, which served both as an oxidizing and brominating agent. This method yielded the dibromothiophenes in excellent yields of 83-92% . Although this paper does not directly describe the synthesis of 3-Bromo-4-isocyanatothiophene, the methodology could potentially be adapted for its synthesis by introducing an isocyanato group at the appropriate step in the reaction sequence.
Molecular Structure Analysis
The molecular structure of brominated thiophenes can be complex, as demonstrated by the synthesis and analysis of a dimethyl-dithienothiophene derivative . The single crystal X-ray structure of this compound was determined, providing valuable information about the packing mode and molecular conformation. While the structure of 3-Bromo-4-isocyanatothiophene is not provided, similar analytical techniques could be employed to elucidate its structure.
Chemical Reactions Analysis
The reactivity of brominated thiophenes can vary depending on the substitution pattern and the presence of additional functional groups. The paper on dimethyl-dithienothiophene discusses the different reactivities towards bromination and the influence of molecular structure on these reactions . For 3-Bromo-4-isocyanatothiophene, the presence of the isocyanato group would likely affect its reactivity, potentially offering unique sites for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thiophenes are influenced by their molecular structure. The absorption and photoluminescence properties of a dimethyl-dithienothiophene derivative were reported, which could be indicative of the properties that 3-Bromo-4-isocyanatothiophene might exhibit . Additionally, the solvent and conditions used during bromination can significantly impact the regioselectivity and yield of the brominated products, as seen in the study of 2,3-diarylcyclopent-2-en-1-ones . These findings highlight the importance of careful selection of reaction conditions in the synthesis and application of brominated compounds.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
One significant application of 3-bromo-4-isocyanatothiophene is in the synthesis of heterocyclic compounds. For instance, it has been utilized in reactions with various primary amines under CuI catalysis to afford 1-substituted benzimidazoles and 3-substituted 3H-thieno[2,3-d]imidazoles, showcasing moderate to good yields. These compounds are crucial in pharmaceutical research due to their biological activities (Lygin & Meijere, 2009).
Organic Electronics and Material Science
Another research direction explores the use of 3-bromo-4-isocyanatothiophene derivatives in the field of organic electronics and material science. For example, its derivatives have been incorporated into the synthesis of electron-transport materials and organic semiconductors. These materials exhibit promising properties for applications in organic field-effect transistors (OFETs) and other electronic devices, indicating the potential of 3-bromo-4-isocyanatothiophene in developing advanced electronic materials (Zhang et al., 2013).
Organic Synthesis Methodologies
Research also delves into the development of novel organic synthesis methodologies utilizing 3-bromo-4-isocyanatothiophene. For instance, its application in regio- and chemoselective bromination reactions has been studied, providing valuable insights into the synthesis of bromo-substituted compounds which are essential intermediates in organic synthesis. These methodologies enable the preparation of a variety of useful substances, demonstrating the compound's versatility as a synthetic building block (Shirinian et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-4-isocyanatothiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNOS/c6-4-1-9-2-5(4)7-3-8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJDEHSHJHNENX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640254 |
Source


|
| Record name | 3-Bromo-4-isocyanatothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-isocyanatothiophene | |
CAS RN |
937795-88-5 |
Source


|
| Record name | 3-Bromo-4-isocyanatothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-4-ISOCYANATOTHIOPHENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)

![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)
![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)





